

troubleshooting poor adhesion of electrodeposited nickel-cobalt films

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Compound of Interest

Compound Name: Nickel-cobalt

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Technical Support Center: Electrodeposition of Nickel-Cobalt Films

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the electrodeposition of **nickel-cobalt** (Ni-Co) films, with a specific focus on overcoming poor adhesion.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to common problems encountered during the electrodeposition of Ni-Co films.

Poor Adhesion and Film Defects

Q1: My Ni-Co film is peeling or flaking off the substrate. What are the most common causes?

A1: Poor adhesion, leading to peeling or flaking, is one of the most frequent issues in electroplating.[1] The primary causes can be traced back to inadequate substrate preparation, high internal stress in the deposited film, or contamination of the plating bath.[2][3] Specifically, issues such as residual oils, oxides, or "smut" from aggressive acid activation on the substrate surface can prevent a strong bond from forming.[4]

Q2: I observe blistering on my electrodeposited Ni-Co film. What could be the reason?

A2: Blistering is a form of adhesion failure often caused by inadequate cleaning of the substrate, which leaves contaminants that interfere with the bond between the substrate and the coating.[2] It can also be a result of hydrogen embrittlement or significant contamination within the plating bath, such as with organics or metallic impurities.[5]

Q3: The deposited film appears brittle and cracks easily. What factors contribute to this?

A3: Film brittleness and cracking are typically symptoms of high internal tensile stress within the electrodeposit.[3] This stress can exceed the film's strength, leading to fractures.[3] Factors that increase internal stress include high current densities and the absence of stress-reducing additives in the electrolyte. Some organic additives, while beneficial for brightness, can co-deposit sulfur, which increases hardness but can also lead to embrittlement if the film is exposed to high temperatures.

Q4: There are pits or rough patches on the surface of my Ni-Co film. How can I resolve this?

A4: Pitting can be caused by several factors, including the presence of insoluble materials or organic contaminants in the plating bath, which can act as nuclei for defects.[6] Inadequate surface preparation that leaves microscopic flaws on the substrate can also lead to pitting.[7] Harsh grinding or polishing of the substrate prior to plating can be a contributing factor.[7]

Substrate Preparation

Q5: What is the most critical step for ensuring good adhesion?

A5: The most critical step is meticulous substrate preparation.[2][6] The substrate surface must be free of all contaminants, including oils, greases, oxides, and any loosely adherent surface layers to achieve a strong metal-to-metal bond.[1][6]

Q6: Can you outline a general procedure for preparing a steel substrate for Ni-Co electroplating?

A6: A typical procedure involves a multi-step process to ensure a clean and active surface. This includes:

- Mechanical Cleaning: Techniques like abrasive blasting can be used to remove heavy scale and rust.[6]

- Degreasing: Use of solvents or alkaline solutions to remove organic contaminants like oils and grease.[8]
- Rinsing: Thorough rinsing with deionized water is crucial after each chemical treatment step to prevent carryover of solutions.[4]
- Acid Activation (Pickling): Immersion in an acid solution, such as hydrochloric or sulfuric acid, to remove oxides and activate the surface.[8][9]
- Electrocleaning: An electrochemical cleaning process using an alkaline solution to remove any remaining fine contaminants.[9]
- Final Rinsing: A final thorough rinse before transferring the substrate to the plating bath.

Q7: How does surface roughness of the substrate affect adhesion?

A7: Increased surface roughness can enhance adhesion by promoting mechanical interlocking between the substrate and the coating.[10] However, excessively rough or improperly prepared surfaces with sharp features can lead to uneven current distribution and defects in the deposit.

Plating Parameters and Bath Composition

Q8: How does current density impact the adhesion of the Ni-Co film?

A8: Current density has a significant effect on the internal stress of the deposit, which in turn affects adhesion.[11] Higher current densities generally lead to increased tensile stress, which can cause cracking and peeling of the film.[11] Conversely, lower current densities tend to promote lower stress and better adhesion.

Q9: What is the role of temperature in the electrodeposition process?

A9: Temperature influences the deposition rate, current efficiency, and internal stress of the Ni-Co film. Higher temperatures can increase the plating speed but may also lead to increased stress if not properly controlled. Operating at an optimal temperature is key to achieving a dense, adherent film.

Q10: Why are additives like saccharin used in the plating bath?

A10: Additives such as saccharin are used primarily as stress-reducing agents. They can change the internal stress of the deposit from tensile to compressive, which helps to prevent cracking and improve adhesion.^[12] Saccharin also acts as a grain refiner, leading to brighter and smoother deposits.

Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on the properties of electrodeposited films. High tensile internal stress is a primary cause of poor adhesion; therefore, conditions that minimize tensile stress are generally favorable for achieving a well-adhered film.

Table 1: Effect of Saccharin Concentration on the Internal Stress of Electrodeposited Nickel Films

Saccharin Concentration (g/L)	Internal Stress (MPa)	Stress Type
0.0	~130	Tensile
0.1	~40	Tensile
0.3	~ -20	Compressive
0.6	~ -30	Compressive
1.2	~ -35	Compressive

Data synthesized from graphical representations in cited literature.

Table 2: Influence of Anodic Current Treatment on Adhesion Strength of Electrodeposited Ni Films on Ni Substrate

Treatment Method	Anodic Current Density (mA/cm ²)	Treatment Time (min)	Adhesion Strength (MPa)
Untreated	-	-	~300
5 vol% HCl	-	10	~350
Anodic Current	10	10	~450
Anodic Current	20	10	~550
Anodic Current	30	10	629.8

This table demonstrates the significant improvement in adhesion with electrochemical surface treatment.^[10]

Experimental Protocols

Protocol 1: Detailed Methodology for Electrodeposition of Ni-Co Films on a Steel Substrate

This protocol outlines a standard procedure for achieving an adherent Ni-Co film on a low-carbon steel substrate.

1. Substrate Preparation:

- a. Mechanical Polishing: Mechanically polish the steel substrate using progressively finer grades of silicon carbide paper to achieve a smooth surface.
- b. Degreasing: Ultrasonically clean the polished substrate in acetone for 15 minutes to remove organic residues.
- c. Alkaline Electrocleaning:
 - i. Prepare an alkaline cleaning solution (e.g., commercial alkaline cleaner or a solution of sodium hydroxide and sodium carbonate).
 - ii. Immerse the substrate in the solution and apply an anodic current (substrate is the anode) at a current density of 5-10 A/dm² for 2-5 minutes.
- d. Rinsing: Thoroughly rinse the substrate with deionized water.
- e. Acid Activation: Immerse the substrate in a 10-20% (v/v) hydrochloric acid solution for 30-60 seconds to remove any surface oxides and activate the surface.
- f. Final Rinsing: Immediately and thoroughly rinse with deionized water before transferring to the plating bath.

2. Electrodeposition Bath Preparation and Plating:

- a. Bath Composition: Prepare the electrolyte with the following typical composition:

- Nickel Sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$): 180-220 g/L
- Cobalt Sulfate ($\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$): 3-8 g/L
- Boric Acid (H_3BO_3): 35-45 g/L
- Sodium Chloride (NaCl): 10-18 g/L
- Saccharin (stress reducer): 1-3 g/L
- b. Plating Conditions:
 - pH: 4.0-5.0 (adjust with sulfuric acid or sodium hydroxide)
 - Temperature: 50-60°C
 - Current Density: 1-5 A/dm² (galvanostatic control)
 - Agitation: Use a magnetic stirrer or mechanical agitation to ensure uniform deposition.
- c. Electrodeposition Process:
 - i. Immerse the prepared steel substrate (cathode) and a pure nickel anode into the plating bath.
 - ii. Apply the specified direct current for the desired plating time to achieve the target film thickness.

3. Post-Plating Treatment: a. Rinsing: Remove the plated substrate from the bath and rinse thoroughly with deionized water. b. Drying: Dry the plated substrate using a stream of nitrogen or in a low-temperature oven.

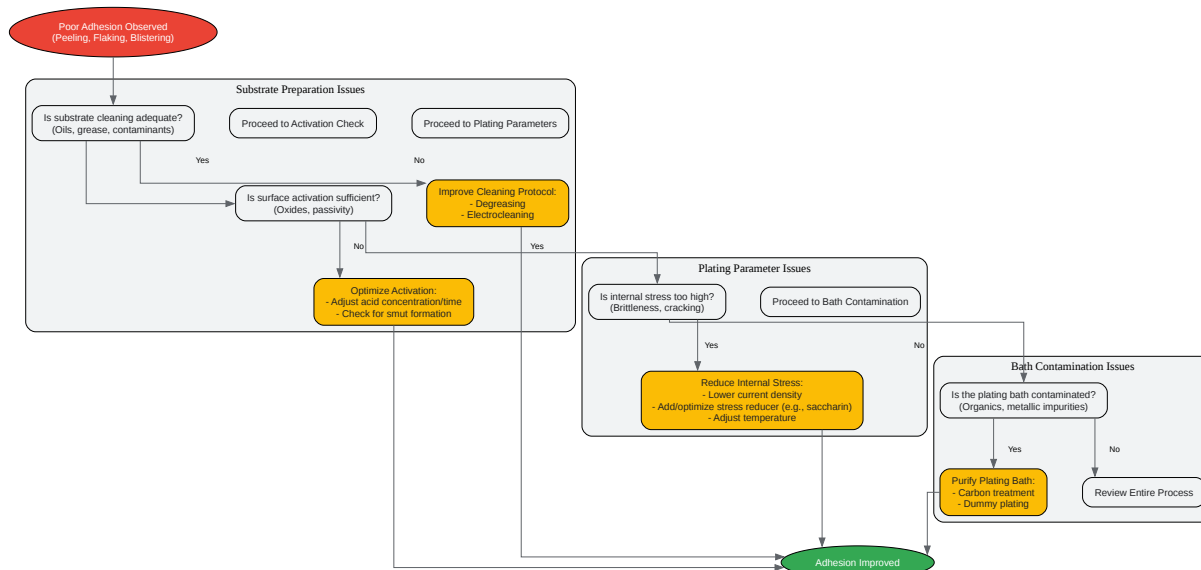
Protocol 2: Qualitative Adhesion Testing (ASTM B571)

This protocol describes common qualitative tests to assess the adhesion of the deposited Ni-Co film as outlined in ASTM B571.^[13]

1. Bend Test: a. Bend the plated sample 180 degrees over a mandrel with a diameter approximately four times the thickness of the sample. b. Examine the bent area under low magnification (e.g., 4x) for any signs of peeling or flaking of the coating. Cracking of a brittle coating is not necessarily indicative of poor adhesion unless the coating can be lifted from the substrate.
2. Scribe-Grid Test: a. Use a hardened steel tool to scribe a grid pattern through the coating to the substrate. The spacing between the lines should be about 10 times the coating thickness. b. If any portion of the coating between the scribed lines detaches from the substrate, the adhesion is considered inadequate.
3. Burnishing Test: a. Rub an area of the coated surface with a smooth-ended tool for approximately 15 seconds with sufficient pressure to burnish the coating without gouging it. b. The development of blisters or any lifting of the coating indicates poor adhesion.

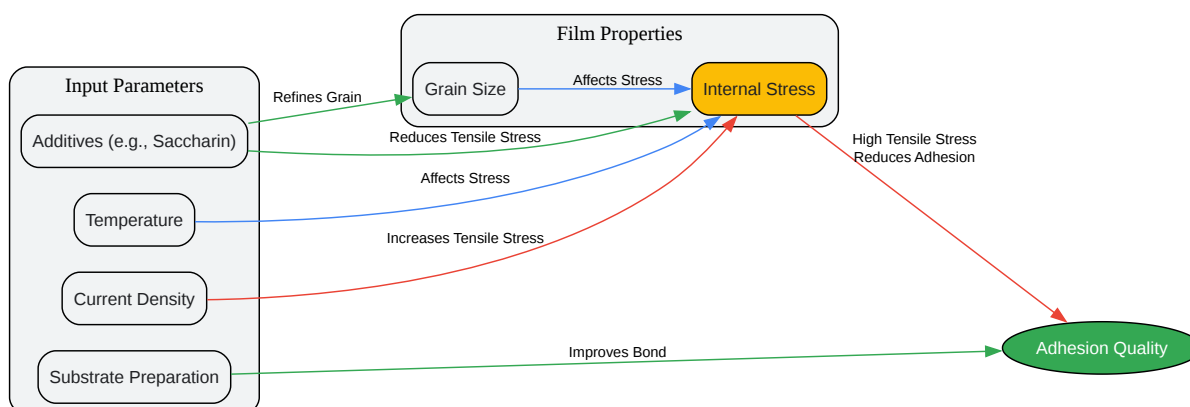
Visualizations

The following diagrams illustrate key logical workflows and relationships in troubleshooting poor adhesion of electrodeposited Ni-Co films.



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Caption: A logical workflow for troubleshooting poor adhesion in Ni-Co electrodeposition.



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Caption: Key parameter relationships influencing Ni-Co film adhesion.

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References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of metal cleaning methods on the resin bond strength to NiCr alloy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation and Reporting of Pull-Off Test Results [korozyonuzmani.com]
- 7. mdpi.com [mdpi.com]
- 8. nwpipe.com [nwpipe.com]
- 9. tjanode.com [tjanode.com]
- 10. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
- 12. scribd.com [scribd.com]
- 13. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]
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